Purity and Multi-Modal Characterization Advantage Over Unspecified Impurity Standards
Cinnarizine N4-Oxide Dihydrochloride is supplied at a certified purity of ≥99% with content assignment, supported by a multi-modal analytical characterization panel comprising HPLC, ¹H-NMR, mass spectrometry, and infrared spectroscopy . In contrast, many generic cinnarizine impurity standards are provided at lower purities (e.g., 95–97%) and may be characterized solely by HPLC, without orthogonal spectroscopic confirmation of identity . This quantitative advantage in purity and characterization comprehensiveness ensures that the reference standard behaves predictably as a calibrant, minimizing systematic bias in impurity quantification during stability-indicating method validation.
| Evidence Dimension | Certified purity and analytical characterization panel |
|---|---|
| Target Compound Data | ≥99% purity; characterization by HPLC, ¹H-NMR, MS, IR (LGC/Mikromol brand) |
| Comparator Or Baseline | Generic cinnarizine impurity standards: often 95–97% purity; HPLC-only characterization |
| Quantified Difference | ≥2–4% absolute purity advantage; addition of ¹H-NMR, MS, and IR orthogonal identity confirmation |
| Conditions | Vendor-specified purity determination; identity confirmation per Certificate of Analysis (CoA) |
Why This Matters
Higher purity and orthogonal spectroscopic confirmation reduce calibrant-related uncertainty in impurity quantification, directly supporting ICH Q3A/Q3B compliance in pharmaceutical quality control.
